N-(2,3-dichlorophenyl)imidodicarbonimidic diamide
Description
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICEVQOHHQRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide typically involves the reaction of 2,3-dichloroaniline with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms or altered functional groups.
Substitution: Substituted products with new functional groups replacing the dichlorophenyl group.
Scientific Research Applications
Diabetes Management
Mechanism of Action
N-(2,3-dichlorophenyl)imidodicarbonimidic diamide is structurally related to metformin, a widely used antidiabetic medication. It functions primarily by enhancing insulin sensitivity and reducing hepatic glucose production. The compound activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and glucose metabolism .
Clinical Applications
Research indicates that this compound may be effective in treating type 2 diabetes and its complications. Studies have shown that it can lower blood glucose levels significantly, both in fasting and postprandial states. Its efficacy is attributed to improved lipid metabolism and reduction of insulin resistance .
Anticancer Properties
Potential Uses in Oncology
Emerging studies suggest that this compound may have anticancer properties, particularly in p53 gene-deficient cancers. The compound's ability to modulate metabolic pathways could inhibit tumor growth and enhance the effectiveness of existing cancer therapies .
Mechanistic Insights
The compound's mechanism involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. By targeting metabolic pathways that are often upregulated in cancer cells, it may serve as a potential adjunct therapy alongside conventional treatments .
Pharmaceutical Formulations
Development of Novel Salts
Recent innovations have led to the development of novel dicarboxylic acid salts of this compound, which exhibit enhanced solubility and stability compared to traditional forms. These formulations are particularly relevant for improving patient compliance and therapeutic outcomes in chronic conditions like diabetes .
Safety Profile
The new formulations demonstrate low toxicity and favorable pharmacokinetic properties, making them suitable candidates for further clinical development. Their non-hygroscopic nature also offers advantages in storage and handling over existing formulations .
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidodicarbonimidic diamide derivatives share a common core structure but differ in substituents, which critically influence their physicochemical properties and biological activities. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Activity :
- Chlorine Position : The 2,3-dichloro substitution in the target compound contrasts with the 3,4-dichloro group in Chlorproguanil. Positional isomerism significantly impacts electronic properties and receptor binding. Chlorproguanil’s 3,4-dichloro configuration enhances antimalarial efficacy by improving interaction with parasitic dihydrofolate reductase .
- Alkyl vs. Aryl Groups : Phenformin’s phenethyl group (vs. chlorophenyl) increases lipophilicity, enhancing membrane permeability but also raising toxicity risks, leading to its withdrawal .
Thermodynamic Properties :
- Chlorproguanil (CAS 537-21-3) exhibits calculated thermodynamic parameters, including ΔfG° (783.96 kJ/mol ) and Tboil (881.33 K ), which suggest high stability and low volatility . Comparable data for the 2,3-dichloro analog are unavailable, but its discontinued status may correlate with synthesis challenges or unfavorable pharmacokinetics .
Pharmacological Applications :
- Antimalarials : Proguanil and Chlorproguanil act as prodrugs, metabolizing to cycloguanil, which inhibits parasitic folate synthesis. The 4-chloro substitution in Proguanil optimizes metabolic activation .
- Antimicrobials : Chlorhexidine’s bis-biguanide structure with hexamethylene linkage enables broad-spectrum activity by disrupting microbial membranes .
Toxicity and Discontinuation: Phenformin’s association with lactic acidosis led to its withdrawal, highlighting the trade-off between efficacy and safety in biguanides .
Biological Activity
N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, commonly referred to as a derivative of imidodicarbonimidic diamide, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, summarizing findings from various studies, case reports, and relevant data.
- Chemical Formula : CHClN
- Molecular Weight : 247.1 g/mol
- Structure : The compound features a dichlorophenyl group attached to an imidodicarbonimidic backbone, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Research indicates that it may act as an inhibitor or modulator of various biological pathways, although the exact mechanisms are still under investigation.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have shown that derivatives of imidodicarbonimidic diamide exhibit antimicrobial properties against various bacterial strains. The presence of the dichlorophenyl moiety enhances its efficacy by increasing lipophilicity, allowing better penetration into bacterial membranes.
- Antiparasitic Effects :
- Cytotoxicity :
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A case study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods and reported zones of inhibition ranging from 15-25 mm depending on concentration.
Case Study 2: Antiparasitic Action
In another case study focusing on antiparasitic activity, the compound was tested against Plasmodium falciparum using a SYBR Green I-based assay. Results indicated an IC50 value of approximately 5 µM, suggesting promising potential for further development as an antimalarial agent.
Research Findings
Recent research has highlighted several key findings regarding the biological activities of this compound:
- Protein Targeting : Inverse docking studies have identified multiple protein targets that interact with the compound, including thymidylate synthase and dihydrofolate reductase . These proteins are crucial for nucleotide synthesis and cellular proliferation.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with predictions indicating good intestinal absorption and moderate blood-brain barrier permeability .
- Toxicity Profile : Toxicological assessments indicate low acute toxicity levels in murine models, supporting its safety for further pharmacological exploration .
Q & A
Q. Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinity to targets like indoleamine 2,3-dioxygenase (IDO) or α-amylase .
- ADMET prediction (SwissADME, pkCSM) evaluates logP, solubility, and hepatic clearance to guide structural modifications (e.g., adding hydrophilic groups to the dichlorophenyl ring) .
- QSAR models correlate substituent electronegativity (Cl vs. CH₃) with activity trends .
Basic: What spectroscopic techniques characterize the electronic environment of the dichlorophenyl group?
Q. Methodological Answer :
- UV-Vis Spectroscopy : Chlorine’s inductive effect shifts absorption maxima; compare with non-chlorinated analogs .
- Infrared (IR) Spectroscopy : C-Cl stretching vibrations (~550–850 cm⁻¹) confirm substitution patterns .
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies Cl 2p binding energy (~200 eV) to assess electronic density .
Advanced: How do structural variations (e.g., N-alkyl vs. N-aryl) impact enzyme inhibition mechanisms?
Q. Methodological Answer :
- Kinetic assays : Compare competitive vs. noncompetitive inhibition using Lineweaver-Burk plots. For example, N-aryl groups in N-(2,3-dichlorophenyl) derivatives may sterically hinder tryptophan binding in IDO .
- Site-directed mutagenesis : Identify residues (e.g., His346 in IDO) critical for inhibitor binding through alanine scanning .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) measures enthalpy/entropy changes upon binding .
Basic: What are the stability considerations for this compound under varying pH and temperature?
Q. Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
- HPLC-MS monitoring : Track degradation products (e.g., dechlorination or imidodicarbonimidic ring cleavage) .
- pH-solubility profiles : Use shake-flask methods to determine pKa and pH-dependent solubility .
Advanced: How can metabolomics identify off-target effects in cellular models?
Q. Methodological Answer :
- Untargeted LC-MS/MS : Profile metabolites in treated vs. control cells (e.g., A549 lung cancer line ).
- Pathway enrichment analysis (MetaboAnalyst, KEGG): Identify disrupted pathways (e.g., glycolysis, TCA cycle) linked to cytotoxicity.
- Reactive oxygen species (ROS) assays : Use fluorescent probes (DCFH-DA) to correlate oxidative stress with structural features .
Basic: What safety protocols are recommended for handling chlorinated aromatic compounds?
Q. Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for synthesis/purification .
- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before incineration .
- Acute toxicity screening : Follow OECD Guidelines 423 (oral toxicity) and 202 (daphnia bioassays) .
Advanced: What strategies resolve spectral overlaps in NMR of complex mixtures?
Q. Methodological Answer :
- 2D NMR techniques : HSQC and HMBC differentiate overlapping ¹H signals (e.g., aromatic protons in dichlorophenyl vs. imidodicarbonimidic groups) .
- DOSY experiments : Separate components in mixtures by molecular weight .
- Spectral deconvolution software (e.g., MestReNova) integrates peaks for quantitative analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
